molecular formula C19H22O4 B14708411 Benzeneacetic acid, 4-ethoxy-alpha-(4-ethoxyphenyl)-, methyl ester CAS No. 21749-90-6

Benzeneacetic acid, 4-ethoxy-alpha-(4-ethoxyphenyl)-, methyl ester

Cat. No.: B14708411
CAS No.: 21749-90-6
M. Wt: 314.4 g/mol
InChI Key: GGNFRRXBHCNQNO-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-ethoxy-alpha-(4-ethoxyphenyl)-, methyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of benzeneacetic acid, characterized by the presence of ethoxy groups on both the benzene ring and the alpha position of the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-ethoxy-alpha-(4-ethoxyphenyl)-, methyl ester typically involves esterification reactions. One common method is the reaction of 4-ethoxybenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-ethoxy-alpha-(4-ethoxyphenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzeneacetic acid or 4-ethoxybenzophenone.

    Reduction: Formation of 4-ethoxy-alpha-(4-ethoxyphenyl)ethanol.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Benzeneacetic acid, 4-ethoxy-alpha-(4-ethoxyphenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-ethoxy-alpha-(4-ethoxyphenyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The ethoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-methoxy-alpha-(4-methoxyphenyl)-, methyl ester
  • Benzeneacetic acid, 4-ethoxy-alpha-(4-methoxyphenyl)-, methyl ester
  • Benzeneacetic acid, 4-methoxy-alpha-(4-ethoxyphenyl)-, methyl ester

Uniqueness

Benzeneacetic acid, 4-ethoxy-alpha-(4-ethoxyphenyl)-, methyl ester is unique due to the presence of ethoxy groups at both the benzene ring and the alpha position. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

21749-90-6

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2,2-bis(4-ethoxyphenyl)acetate

InChI

InChI=1S/C19H22O4/c1-4-22-16-10-6-14(7-11-16)18(19(20)21-3)15-8-12-17(13-9-15)23-5-2/h6-13,18H,4-5H2,1-3H3

InChI Key

GGNFRRXBHCNQNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)OC

Origin of Product

United States

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